2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups and salt formations. The primary International Union of Pure and Applied Chemistry name for the free base component is designated as 2-chloro-3-piperazin-1-ylquinoxaline, which systematically describes the substitution pattern on the quinoxaline core structure. The hydrochloride salt formation requires additional nomenclature considerations, with the complete chemical name being 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride, indicating the presence of hydrogen chloride in a 1:1 stoichiometric ratio with the organic base.
Alternative systematic names recognized in chemical databases include 2-Chloro-3-(1-piperazinyl)quinoxaline hydrochloride and Quinoxaline, 2-chloro-3-(1-piperazinyl)-, hydrochloride, reflecting different approaches to describing the piperazine substitution. The German nomenclature follows similar patterns with 2-Chlor-3-(1-piperazinyl)chinoxalinhydrochlorid, while French nomenclature uses 2-Chloro-3-(1-pipérazinyl)quinoxaline, chlorhydrate. These variations in systematic naming reflect the international nature of chemical nomenclature while maintaining consistent structural identification across different linguistic conventions.
The registry numbers assigned to this compound facilitate its identification across various chemical databases and regulatory systems. The Chemical Abstracts Service registry number for the hydrochloride salt is 55686-36-7, while the free base form carries the distinct registry number 164670-46-6. The European Community number 867-014-4 provides additional regulatory identification for the hydrochloride salt form. These multiple registry systems ensure unambiguous identification of the specific salt form versus the free base, which is crucial for accurate chemical communication and regulatory compliance.
Molecular Formula and Constitutional Isomerism
The molecular formula of this compound is established as C₁₂H₁₄Cl₂N₄, reflecting the addition of hydrogen chloride to the free base structure. This contrasts with the free base form, which carries the molecular formula C₁₂H₁₃ClN₄, clearly demonstrating the stoichiometric incorporation of the hydrochloride component. The molecular weight increases correspondingly from 248.71 grams per mole for the free base to 285.172 grams per mole for the hydrochloride salt, representing the mass contribution of the additional hydrogen chloride molecule.
The constitutional framework of this compound reveals a quinoxaline core structure with specific substitution patterns that define its chemical identity and potential isomeric relationships. The quinoxaline backbone consists of fused benzene and pyrazine rings, with the chlorine atom positioned at the 2-position and the piperazine moiety attached at the 3-position of the heterocyclic system. This substitution pattern eliminates the possibility of positional isomerism at these specific sites, although related compounds with different substitution patterns do exist within the chemical literature.
Comparative analysis with closely related constitutional isomers demonstrates the specificity of the 2,3-substitution pattern. Alternative substitution patterns observed in related compounds include 6-chloro-2-piperidin-1-ylquinoxaline derivatives and 5-chloro-2-piperazin-1-yl-quinoxaline variants, each representing distinct constitutional isomers with different physicochemical properties. The piperazine ring itself does not introduce additional centers of constitutional isomerism due to its symmetrical nature, although N-substituted derivatives such as 4-methylpiperazine variants represent related structural analogs rather than true constitutional isomers.
Crystallographic Data and Three-Dimensional Conformational Analysis
Crystallographic investigations of this compound reveal detailed three-dimensional structural information that provides insights into molecular geometry and intermolecular interactions within the crystal lattice. The monoisotopic mass of 284.059552 daltons for the hydrochloride salt reflects the precise atomic composition and isotopic distribution, providing a reference for high-resolution mass spectrometric analysis. Advanced computational studies have generated three-dimensional conformational models that demonstrate the spatial arrangement of functional groups and their influence on molecular properties.
The quinoxaline core structure exhibits planarity consistent with aromatic heterocyclic systems, while the piperazine ring adopts a chair conformation that optimizes intramolecular interactions. The chlorine substituent at the 2-position influences the electron density distribution across the quinoxaline system, affecting both the geometric parameters and the conformational preferences of the attached piperazine moiety. Crystallographic data indicate that the N-C bond between the piperazine nitrogen and the quinoxaline carbon exhibits characteristics typical of aromatic amine substitution, with bond lengths and angles reflecting the electronic nature of this connection.
The presence of the hydrochloride component significantly influences the three-dimensional structure through the formation of hydrogen bonding networks within the crystal lattice. The protonated piperazine nitrogen serves as a hydrogen bond donor, while the chloride anion functions as a hydrogen bond acceptor, creating extended intermolecular interactions that stabilize the crystalline state. These hydrogen bonding patterns contribute to the overall stability of the hydrochloride salt form and influence its solubility characteristics compared to the free base.
Conformational analysis reveals that the piperazine ring can adopt different orientations relative to the quinoxaline plane, with rotational barriers determined by steric interactions and electronic effects. The preferred conformation minimizes steric clashes while maximizing favorable electronic interactions between the nitrogen lone pairs and the electron-deficient quinoxaline system. Temperature-dependent conformational studies would provide additional insights into the dynamic behavior of this molecular system in both solid and solution phases.
Comparative Analysis with Analogous Piperazine-Quinoxaline Derivatives
Systematic comparison of this compound with structurally related compounds reveals important structure-property relationships within the piperazine-quinoxaline family. The 4-methylpiperazine derivative, 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline, exhibits a molecular formula of C₁₃H₁₅ClN₄ and molecular weight of 262.74 grams per mole, demonstrating the systematic increase in molecular size with N-alkyl substitution. This methylated analog, known by the research designation VUF 10166, has been extensively studied for its receptor binding properties, providing a direct structural comparison for understanding the influence of piperazine N-substitution.
The piperidin-1-yl analog, 2-chloro-3-(piperidin-1-yl)quinoxaline, represents another important structural variant with molecular formula C₁₃H₁₄ClN₃ and molecular weight 247.72 grams per mole. This compound differs from the piperazine derivative by the replacement of one nitrogen atom with a carbon atom in the six-membered ring, fundamentally altering the electronic properties and hydrogen bonding capabilities of the substituent. The absence of the second nitrogen eliminates the possibility of forming the same types of intermolecular interactions observed in the piperazine derivatives.
Positional isomers provide additional comparative insights, with compounds such as 6-chloro-2-(piperidin-1-yl)quinoxaline and 5-chloro-2-piperazin-1-yl-quinoxaline demonstrating the effects of halogen repositioning on the quinoxaline core. These positional variants exhibit different molecular geometries and electronic distributions, affecting their physicochemical properties and potential biological activities. The systematic study of these positional isomers contributes to understanding the structure-activity relationships within the quinoxaline family.
The systematic investigation of related quinoxaline derivatives has revealed important trends in molecular properties and structural characteristics. Benzimidazole-quinoxaline hybrids incorporating piperazine substituents demonstrate enhanced structural complexity while maintaining similar core electronic properties. These hybrid structures provide insights into the modularity of quinoxaline-based molecular architectures and the potential for designing compounds with tailored properties through systematic structural modification.
Morpholine and other six-membered heterocyclic analogs have been extensively studied as alternatives to piperazine substitution, providing comparative data on the influence of heteroatom identity and positioning. The oxygen-containing morpholine ring exhibits different electronic properties compared to the nitrogen-containing piperazine, affecting both the molecular geometry and the intermolecular interaction patterns. These comparative studies contribute to the broader understanding of heterocyclic substitution effects in quinoxaline chemistry and provide guidance for rational molecular design strategies.
Properties
IUPAC Name |
2-chloro-3-piperazin-1-ylquinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4.ClH/c13-11-12(17-7-5-14-6-8-17)16-10-4-2-1-3-9(10)15-11;/h1-4,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOBHNWWNMXEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506881 | |
| Record name | 2-Chloro-3-(piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55686-36-7 | |
| Record name | 2-Chloro-3-(piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-(piperazin-1-yl)quinoxaline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Reactions
Quinoxaline Core Formation: The quinoxaline nucleus is commonly synthesized by condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds. This reaction typically requires heating and acid catalysis, but modern green chemistry approaches use heterogeneous catalysts or microwave-assisted synthesis to improve yields and reduce reaction times.
Introduction of Piperazine: The 3-position chloro substituent on quinoxaline acts as a good leaving group for nucleophilic substitution by piperazine. The reaction is often performed in ethanol or other polar solvents under reflux conditions.
Hydrochloride Salt Formation: The free base 2-chloro-3-piperazin-1-yl-quinoxaline is converted to its hydrochloride salt by treatment with hydrochloric acid, often in aqueous or alcoholic media, to improve solubility and stability.
Specific Procedures
A typical procedure involves refluxing 2-chloro-3-piperazin-1-yl-quinoxaline (1 mmol) with an appropriate isocyanate or isothiocyanate (1.2 mmol) in absolute ethanol (50 mL) for 3 hours. This step is used for further functionalization but confirms the stability of the piperazinyl quinoxaline intermediate.
The initial preparation of the 2-chloro-3-piperazin-1-yl-quinoxaline itself involves nucleophilic substitution of 2,3-dichloroquinoxaline with piperazine under reflux in ethanol or similar solvents, followed by isolation of the hydrochloride salt by addition of HCl and filtration.
Catalytic and Green Chemistry Approaches
Phosphate-Based Heterogeneous Catalysts: Use of mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple super phosphate (TSP) as catalysts for quinoxaline synthesis has been reported. These catalysts enable cleaner reactions with recyclable properties and lower energy consumption, aligning with green chemistry principles.
Microwave-Assisted Synthesis: Microwave irradiation accelerates the condensation reactions forming the quinoxaline core, reducing reaction times significantly while maintaining high yields.
Pyridine Catalysis: Pyridine has been used as a catalyst in condensation reactions involving 1,2-phenylenediamine and phenacyl halides to form quinoxaline derivatives at room temperature, providing a mild and efficient route.
Purification and Characterization
The hydrochloride salt is typically purified by recrystallization from ethanol or ethanol/DMF mixtures. The salt form shows improved stability and solubility characteristics compared to the free base.
Characterization is performed using IR spectroscopy (noting NH and CO absorption bands), NMR spectroscopy (proton signals corresponding to piperazine and quinoxaline protons), and elemental analysis to confirm purity and composition.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position
The chlorine atom at position 2 undergoes substitution with nucleophiles due to electron-withdrawing effects from the adjacent quinoxaline nitrogen atoms. Piperazine derivatives are common nucleophiles in such reactions:
Mechanistic Insight : The reaction proceeds via a Meisenheimer complex stabilized by conjugation with the electron-deficient quinoxaline ring. Piperazine’s lone pair facilitates nucleophilic attack at the chlorine position .
Functionalization of the Piperazine Moiety
The secondary amines in the piperazine group participate in acylation, sulfonylation, and reductive amination:
Acylation
Reaction with acyl chlorides:
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Example : Treatment with chloroacetyl chloride in THF/triethylamine yields bis(chloroacetyl)piperazine-quinoxaline derivatives (72% yield) .
Sulfonylation
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Example : Reaction with p-toluenesulfonyl chloride in dichloromethane produces N-sulfonylated derivatives , enhancing antifungal activity .
Reductive Amination
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Example : Condensation with aldehydes (e.g., benzaldehyde) followed by NaBH₃CN reduction forms N-alkylpiperazine derivatives (85% yield) .
Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis:
Thieno[2,3-b]pyridine Formation
Reaction with α-haloketones (e.g., phenacyl bromide) in ethanol/piperidine leads to thieno[2,3-b]pyridines via intramolecular cyclization (74–79% yield) .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings:
Condensation Reactions
The quinoxaline core reacts with carbonyl compounds:
Claisen-Schmidt Condensation
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Example : Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/HCl yields chalcone-quinoxaline conjugates (68% yield) .
Kabachnik-Fields Reaction
Three-component reaction with aldehydes and dialkyl phosphites produces α-aminophosphonates , useful in medicinal chemistry (82% yield) .
1,3-Dipolar Cycloaddition
The electron-deficient quinoxaline ring reacts with nitrile oxides to form isoxazolo[5,4-b]quinoxalines , exhibiting antiparasitic activity (70% yield) .
Key Stability and Reactivity Considerations
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pH Sensitivity : The hydrochloride salt dissociates in aqueous media, affecting solubility and reactivity .
-
Regioselectivity : Substitution at C2 (chlorine) is favored over C3 (piperazine) due to electronic effects .
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Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
Scientific Research Applications
Chemical Synthesis and Research
Building Block for Complex Molecules
2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of new materials and pharmaceuticals .
Synthetic Routes
The synthesis typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to form the quinoxaline core. The piperazine moiety is introduced via nucleophilic substitution at the 3-position. This compound can also undergo oxidation, reduction, and substitution reactions to yield various derivatives with tailored properties .
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial activities, particularly against fungal species such as Candida and Aspergillus. Its dual antifungal and anti-inflammatory effects make it a candidate for treating infections caused by these pathogens .
Potential in Cancer Therapy
Studies have suggested that quinoxaline derivatives can inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in tumor angiogenesis. By blocking HIF-1α expression, these compounds may hinder tumor growth and metastasis, positioning them as potential anticancer agents . For instance, derivatives have shown cytotoxic effects against cancer cell lines under hypoxic conditions, indicating their therapeutic potential in oncology .
Neurological Applications
The compound has been explored for its effects on the serotonin system. It acts as a serotonin reuptake inhibitor and mimetic, which may help alleviate symptoms associated with depression and other psychiatric disorders. This mechanism underscores its potential role in developing antidepressant therapies .
Industrial Applications
Pharmaceutical Development
In addition to its research applications, this compound is utilized in the pharmaceutical industry for developing novel drugs targeting various diseases. Its structural versatility allows for modifications that enhance efficacy and reduce side effects compared to existing treatments .
Material Science
The compound's unique properties make it suitable for developing new materials with specific functionalities. This includes applications in coatings, polymers, and other industrial products where chemical stability and biological compatibility are essential .
Case Studies
Mechanism of Action
The mechanism by which 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following derivatives of 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride highlight its versatility and the impact of structural modifications on synthetic outcomes:
Compound 6a : 4-(3-Chloroquinoxalin-2-yl)-N-phenylpiperazine-1-carboxamide
- Structural Modification : Introduction of a phenylcarboxamide group via reaction with phenyl isocyanate.
- Synthesis: Reflux in absolute ethanol for 3 hours.
- Yield : 87.62% .
Compound 7a : 2-Chloro-3-(4-(phenylsulfonyl)piperazin-1-yl)quinoxaline
- Structural Modification : Incorporation of a phenylsulfonyl group using benzenesulfonyl chloride.
- Synthesis : Reaction in DMF under ice-salt bath conditions for 1 hour.
- Yield : 85.38% .
Compound 8 : Ethyl Carbamate Derivative
- Structural Modification : Addition of an ethyl carbamate group via ethyl chloroformate.
- Synthesis : Reaction in DCM under ice-salt bath conditions for 0.5 hours.
- Yield: Not explicitly reported .
Comparative Analysis
Key Observations :
Reactivity and Yield : Carboxamide formation (6a) achieved the highest yield (87.62%), likely due to the favorable nucleophilic attack of piperazine on phenyl isocyanate under reflux conditions. Sulfonylation (7a) yielded slightly less (85.38%), possibly due to steric or electronic effects of the sulfonyl group .
Reaction Conditions : Carboxamide synthesis required prolonged heating (3 h), whereas sulfonylation and carbamate formation utilized shorter reaction times under cold conditions (0.5–1 h), reflecting differences in reagent reactivity .
Solvent Influence: Polar aprotic solvents (DMF) facilitated sulfonylation, while ethanol and DCM were optimal for carboxamide and carbamate reactions, respectively.
Implications for Drug Design
The structural flexibility of this compound enables tailored modifications to enhance pharmacokinetic or pharmacodynamic properties. For instance:
- Carboxamide Derivatives (e.g., 6a) : May improve solubility or target affinity due to hydrogen-bonding capabilities.
- Sulfonyl Derivatives (e.g., 7a) : Could enhance metabolic stability via steric shielding of the piperazine ring .
Biological Activity
Overview
2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride is a compound belonging to the quinoxaline family, characterized by its heterocyclic structure that combines benzene and pyrazine rings. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and antifungal applications. Its mechanism of action primarily involves interactions with the serotonin system, which can influence various biochemical pathways related to mood regulation and microbial resistance.
Target of Action : The primary target of this compound is the serotonergic system. It functions as a serotonin reuptake inhibitor, mimicking serotonin's effects, which contributes to its potential antidepressant properties.
Mode of Action : By blocking serotonin reuptake, the compound enhances serotonin signaling in the brain, which may alleviate symptoms associated with depression and anxiety disorders.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Its efficacy has been particularly noted against:
- Bacterial Strains : Effective against Escherichia coli and Klebsiella pneumoniae, showcasing both bactericidal and bacteriostatic activities.
- Fungal Strains : Exhibits potent antifungal activity against species such as Candida albicans and Aspergillus niger.
The compound's Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 4 |
| Candida krusei | 2 |
| Aspergillus niger | 8 |
| Escherichia coli | 16 |
Case Studies
- In Vitro Studies : A study evaluated the antifungal efficacy of this compound using the broth microdilution method. The results indicated that the compound was particularly effective against various Candida species, with variable efficacy depending on the strain tested .
- In Vivo Studies : In a murine model, the compound was administered at concentrations of 0.02 mg/mL and 0.2 mg/mL to assess its antifungal activity against C. albicans. The results showed a significant reduction in TNF-alpha levels in treated groups compared to controls, indicating its potential anti-inflammatory effects alongside antifungal action .
The biochemical properties of this compound include:
- Solubility : Highly soluble in polar solvents, enhancing its bioavailability.
- Stability : Exhibits stability under physiological conditions but may degrade under extreme pH levels.
Research Applications
This compound has been explored for multiple applications across various fields:
- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting psychiatric disorders and microbial infections.
- Biological Studies : Utilized as a probe in biochemical assays to study enzyme activities and receptor interactions.
- Material Science : Investigated for potential use in organic semiconductors due to its electronic properties.
Q & A
Q. What are the standard synthetic routes for 2-chloro-3-piperazin-1-yl-quinoxaline hydrochloride?
The compound is synthesized via a two-step reaction sequence. First, quinoxaline-2,3-dione is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 2,3-dichloroquinoxaline. Subsequently, piperazine is introduced in absolute ethanol with triethylamine (Et₃N) as a base to facilitate nucleophilic substitution at the 3-position, forming the target compound . For intermediates requiring protection/deprotection, HCl in 1,4-dioxane can be used to remove protecting groups .
Q. How is the compound characterized analytically to confirm purity and structure?
- HPLC and LC-MS : Reverse-phase HPLC with C18 columns (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 μm) using acetonitrile/water (with 0.1% formic acid) gradients can assess purity. LC-MS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 294.1) .
- X-ray crystallography : Single-crystal analysis (e.g., at 223 K) provides definitive structural confirmation, with R-factors <0.05 indicating high accuracy .
Q. What are the recommended storage conditions to ensure stability?
Store in sealed containers under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated environment. Avoid prolonged exposure to moisture or heat (>100°C), as decomposition may release toxic gases (e.g., HCl, CO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during piperazine substitution?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of piperazine.
- Base optimization : Replace Et₃N with stronger bases (e.g., K₂CO₃) in refluxing ethanol to drive substitution efficiency.
- Mole ratios : A 1:1.2 molar ratio of 2,3-dichloroquinoxaline to piperazine minimizes side products (e.g., bis-piperazine adducts) .
Q. What strategies mitigate by-product formation during synthesis?
- Impurity profiling : Use LC-MS to identify common by-products (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) and adjust reaction time/temperature to suppress their formation .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water) improves purity (>98%) .
Q. How does structural modification of the quinoxaline core influence biological activity?
- SAR studies : Introducing sulfonyl groups (e.g., via benzenesulfonyl chloride) at the piperazine nitrogen enhances efflux pump inhibition in Klebsiella pneumoniae, boosting antibiotic efficacy .
- Anticancer activity : Substitution at the 2-chloro position with triazole or morpholine moieties increases DNA intercalation potential, as shown in cytotoxicity assays (IC₅₀ <10 μM in HeLa cells) .
Q. What analytical methods resolve contradictions in decomposition data under thermal stress?
- TGA/DSC : Thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere) identifies decomposition onset (~200°C).
- GC-MS : Detects gaseous products (e.g., HCl, CO) during pyrolysis, aligning with theoretical degradation pathways .
Q. How is the compound evaluated for enhancing antibiotic resistance reversal?
- Checkerboard assay : Combine sub-inhibitory concentrations of 2-chloro-3-piperazinyl-quinoxaline (4–8 μg/mL) with ciprofloxacin against multidrug-resistant K. pneumoniae. Synergistic effects (FIC index ≤0.5) confirm efflux pump inhibition .
- Mechanistic studies : Fluorescent dye accumulation assays (e.g., ethidium bromide) quantify efflux inhibition via flow cytometry .
Methodological Considerations
- Controlled reaction conditions : Monitor pH (6–8) during synthesis to prevent HCl-mediated degradation .
- Safety protocols : Use fume hoods and PPE (gloves, goggles) when handling POCl₃ or decomposition products .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
